1,5-Anhydro-D-glucitol-13C6
Description
Properties
Molecular Formula |
¹³C₆H₁₂O₅ |
|---|---|
Molecular Weight |
170.11 |
Synonyms |
1,5-Anhydro-D-sorbitol-13C6 |
Origin of Product |
United States |
Comparison with Similar Compounds
1,5-Anhydro-D-glucitol (Unlabeled)
- Molecular Formula : C₆H₁₂O₅
- Molecular Weight : 164.15 g/mol
- Key Differences: Lacks ¹³C isotopic labeling, making it indistinguishable from endogenous forms in mass spectrometry without a labeled internal standard. Directly involved in physiological processes, such as renal reabsorption competition with glucose .
- Applications : Biomarker for diabetes monitoring and assessment of postprandial hyperglycemia .
2,5-Anhydro-D-glucitol 1,6-Bisphosphate
2,5-Anhydro-D-mannitol 1,6-Bisphosphate
1,5-Anhydro-6-O-acetyl-2,3,4-tri-O-methyl-D-glucitol
N-(4-(Anilinocarbonyl)phenylsulfonyl)-2-(benzofuran-2-yl)tryptamine
- Molecular Formula : C₂₆H₂₁N₃O₄S
- Molecular Weight : 471.53 g/mol (estimated)
- Key Differences :
- Applications : Research on anti-inflammatory therapeutics .
Comparative Data Table
Key Research Findings
- Isotopic Labeling Advantage: The ¹³C₆ label in this compound enables precise quantification in mass spectrometry, avoiding interference with endogenous 1,5-AG signals .
- Structural Modifications: Acetylation/methylation (e.g., 1,5-Anhydro-6-O-acetyl-2,3,4-tri-O-methyl-D-glucitol) alters physicochemical properties, expanding utility in non-aqueous systems .
Preparation Methods
Enzymatic Phosphorylation as a Preparation Strategy
The enzymatic synthesis of AG-13C6 derivatives, particularly its phosphorylated form (AG6P-13C6), serves as a critical pathway for introducing isotopic labels into metabolic pathways. In mammalian cell studies, glucokinase (EC 2.7.1.2) catalyzes the phosphorylation of AG-13C6 using ATP as a phosphate donor. The reaction mixture typically comprises:
-
60 mM Tris-HCl buffer (pH 9.0)
-
20 mM MgCl₂ (to stabilize enzyme activity)
-
4 mM ATP (phosphate source)
-
1 mM AG-13C6 (isotopic substrate)
Incubation at room temperature for 12 hours achieves near-complete phosphorylation, after which the reaction is terminated by boiling for 10 minutes to denature the enzyme. Centrifugation at 1,800×g separates the denatured protein, yielding a supernatant enriched with AG6P-13C6. This method ensures minimal isotopic dilution, as evidenced by the retention of 13C labels in subsequent metabolic assays.
Substrate Preparation and Isotopic Purity
AG-13C6 is commercially synthesized via microbial fermentation using 13C-enriched glucose precursors, though specific vendor protocols remain proprietary. Prior to experimental use, the compound undergoes rigorous purity verification via:
-
Anion-exchange HPLC (TSK-gel SAX column) to separate anhydroglucitol from anionic contaminants.
-
Gas chromatography-mass spectrometry (GC-MS) following acetylation with acetic anhydride/pyridine (1:2).
The isotopic purity of AG-13C6 is confirmed by monitoring mass-to-charge (m/z) ratios of acetylated derivatives, with m/z=176 ([U-13C]AG) distinguishing it from natural AG (m/z=170).
Purification and Isolation Techniques
Ion-Exchange Chromatography
Post-synthesis purification of AG-13C6 and its phosphorylated metabolite (AG6P-13C6) relies on sequential ion-exchange chromatography. The workflow involves:
-
Strongly basic anion-exchange resin AG1-X8 (OH⁻ form) : Retains anionic species like AG6P-13C6, while uncharged AG-13C6 elutes in the void volume.
-
Strongly acidic cation-exchange resin AG50W-X8 (H⁺ form) : Removes cationic impurities from the AG-13C6 fraction.
A representative purification trial demonstrated 78% recovery of AG-13C6 from cellular extracts using this dual-resin system.
Solvent Partitioning for Lipid Removal
Cellular extracts containing AG-13C6 often require delipidation via Folch’s partitioning :
-
Homogenization in chloroform:methanol:water (2:1:0.8 v/v)
-
Phase separation by centrifugation at 1,800×g for 5 minutes.
This step ensures >95% lipid removal, critical for preventing interference in downstream chromatographic analyses.
Analytical Characterization
GC-MS Quantification of Isotopic Enrichment
AG-13C6 is derivatized to its peracetylated form for volatility enhancement prior to GC-MS. Key parameters include:
-
Capillary column : HiCap CBP1-M25 (Shimadzu)
-
Temperature gradient : 130°C (initial) to 230°C (final)
-
Selected ion monitoring (SIM) : m/z=170 (natural AG), m/z=176 ([U-13C]AG).
Phosphatase treatment of AG6P-13C6-containing fractions liberates AG-13C6, enabling direct quantification against internal standards (e.g., [6,6-²H]AG).
Radioactivity-Based Uptake Assays
In cellular uptake studies, 0.1 mM [U-14C]AG (7.0 kBq/mL) is incubated with K-562 cells for 1 hour at 37°C. Post-incubation, cells are washed with phosphate-buffered saline (PBS) at 0°C to minimize efflux, and intracellular radioactivity is quantified via scintillation counting. This method confirmed 28% retention of AG-13C6-derived radioactivity after warm PBS washes, indicative of metabolic trapping as AG6P-13C6.
Optimization of Phosphorylation Efficiency
Substrate Concentration Dependence
The phosphorylation rate of AG-13C6 in K-562 cells follows Michaelis-Menten kinetics, with a Km of 0.12 mM and Vmax of 1.9 nmol/mg DNA/min . Saturation occurs at AG-13C6 concentrations >0.5 mM, beyond which no further rate increase is observed (Fig. 5).
Glucose Competition Assays
Glucose competitively inhibits AG-13C6 phosphorylation, reducing the rate by 45% at 5 mM glucose and 72% at 10 mM glucose (Fig. 6). This underscores the shared transport mechanism (GLUT transporters) between glucose and AG-13C6.
Applications in Metabolic Tracing
Intracellular Phosphorylation Dynamics
Time-course assays in K-562 cells revealed linear AG6P-13C6 accumulation for 20 minutes, reaching a steady-state concentration of 1.9 nmol/mg DNA . This reflects equilibrium between phosphorylation by glucokinase and dephosphorylation by endogenous phosphatases.
Q & A
Q. What are the standard protocols for handling and storing 1,5-Anhydro-D-glucitol-13C6^{13}\text{C}_613C6 in laboratory settings?
- Methodological Answer : Strict safety protocols must be followed, including:
- Separation of organic and inorganic reagents (e.g., store organic derivatives like 1,5-Anhydro-D-glucitol- separately from acids or bases) .
- Storage at 4°C in airtight containers to prevent isotopic exchange or degradation .
- Prohibition of food/drink in labs and adherence to emergency protocols (e.g., eyewash stations, fire extinguishers) .
- Use of lab management systems to track reagent quantities and expiration dates .
Q. How is 1,5-Anhydro-D-glucitol- utilized as a stable isotope tracer in glycemic excursion studies?
- Methodological Answer :
- Experimental Design : Administer -labeled 1,5-AG orally or intravenously to track renal reabsorption dynamics. Blood and urine samples are collected at intervals (e.g., daily for 5 days) to measure isotopic enrichment via LC-MS/MS .
- Key Parameters : Compare urinary excretion rates against plasma glucose thresholds (>160–180 mg/dL), where inhibited renal reabsorption of 1,5-AG reflects hyperglycemic episodes .
- Controls : Include unlabeled 1,5-AG and adjust for dietary intake, as 1,5-AG is derived from food sources .
Q. What analytical techniques are validated for quantifying 1,5-Anhydro-D-glucitol- in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use isotopically labeled internal standards (e.g., -1,5-AG) to correct for matrix effects. Validate precision (CV <10%) and accuracy (90–110% recovery) per FDA guidelines .
- Enzymatic Assays : Couple with hexokinase/glucose-6-phosphate dehydrogenase systems, but confirm specificity via spike-recovery experiments to exclude cross-reactivity with glucose .
Advanced Research Questions
Q. How can researchers resolve discrepancies between 1,5-Anhydro-D-glucitol- measurements and traditional glycemic markers like HbA1c?
- Methodological Answer :
- Data Contradiction Analysis :
Temporal Resolution : HbA1c reflects 3-month glycemic control, whereas 1,5-AG detects short-term hyperglycemia (1–2 weeks). Use longitudinal sampling to align timeframes .
Confounding Factors : Adjust for renal dysfunction (eGFR <60 mL/min) or high-dose ascorbic acid, which falsely elevates 1,5-AG .
Statistical Integration : Apply multivariate models (e.g., ROC curves) to evaluate incremental prognostic value of 1,5-AG over HbA1c .
Q. What strategies optimize the use of 1,5-Anhydro-D-glucitol- in isotopic dilution mass spectrometry to minimize matrix interference?
- Methodological Answer :
- Sample Preparation : Deproteinize serum/plasma with methanol:acetonitrile (1:1) to remove lipids and proteins. Use solid-phase extraction (e.g., C18 columns) for further purification .
- Instrument Optimization : Calibrate mass spectrometers in negative ion mode with MRM transitions (e.g., m/z 169 → 101 for -1,5-AG). Validate against NIST-traceable standards .
Q. How can 1,5-Anhydro-D-glucitol- be integrated with omics approaches to study metabolic flux in diabetes?
- Methodological Answer :
- Experimental Workflow :
Isotopic Tracing : Co-administer -1,5-AG with -glucose to parallel-track gluconeogenesis and renal glucose handling .
Multi-Omics Integration : Combine metabolomics (LC-MS) with transcriptomics (RNA-seq) to identify pathways like SGLT2 modulation or oxidative stress responses .
Computational Modeling : Use platforms like ACD/Labs Percepta to predict physicochemical interactions between 1,5-AG and renal transporters .
Data Presentation and Reproducibility
Q. What frameworks ensure rigorous experimental design when using 1,5-Anhydro-D-glucitol- in preclinical studies?
- Methodological Answer :
- FINER Criteria : Ensure research questions are Feasible (e.g., adequate isotope supply), Novel (e.g., unexplored mechanisms of renal reabsorption), and Relevant to diabetic complications .
- Protocol Documentation : Pre-register hypotheses and analytical pipelines on platforms like Open Science Framework. Include step-by-step SOPs for isotopic handling .
Q. How should researchers address variability in 1,5-Anhydro-D-glucitol- measurements across different populations?
- Methodological Answer :
- Population Stratification : Establish sex-specific reference ranges (e.g., 6.8–29.3 μg/mL for women vs. 10.7–32.0 μg/mL for men) and adjust for ethnicity-driven differences in dietary 1,5-AG intake .
- Quality Control : Participate in external proficiency testing programs (e.g., CAP surveys) to harmonize inter-laboratory results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
